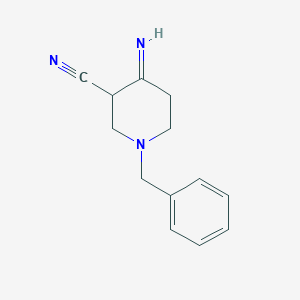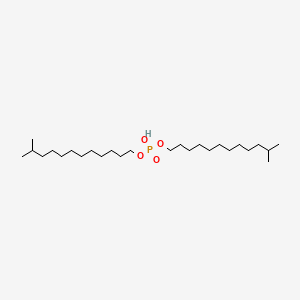
Phosphoric acid, diisotridecyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diisotridecyl hydrogen phosphate is an organophosphorus compound with the molecular formula C26H55O3P. It is also known by its IUPAC name, di-tridecyl hydrogen phosphate. This compound is characterized by its long alkyl chains and a phosphate group, making it a versatile chemical used in various industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Diisotridecyl hydrogen phosphate can be synthesized through the esterification of phosphoric acid with tridecyl alcohol. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions often include elevated temperatures and the removal of water to drive the reaction to completion.
Industrial Production Methods
In an industrial setting, the production of diisotridecyl hydrogen phosphate involves large-scale esterification processes. The reactants, phosphoric acid and tridecyl alcohol, are mixed in a reactor equipped with heating and stirring mechanisms. The reaction mixture is heated to the desired temperature, and water formed during the reaction is continuously removed. The final product is then purified through distillation or other separation techniques to obtain high-purity diisotridecyl hydrogen phosphate.
Análisis De Reacciones Químicas
Types of Reactions
Diisotridecyl hydrogen phosphate undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed in the presence of water, leading to the formation of phosphoric acid and tridecyl alcohol.
Oxidation: Under oxidative conditions, the alkyl chains can be oxidized to form corresponding carboxylic acids.
Substitution: The phosphate group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Hydrolysis: Typically carried out in aqueous solutions, often under acidic or basic conditions to accelerate the reaction.
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Substitution: Reagents such as alkyl halides or acyl chlorides can be used to introduce new functional groups.
Major Products Formed
Hydrolysis: Phosphoric acid and tridecyl alcohol.
Oxidation: Tridecanoic acid and other oxidized derivatives.
Substitution: Various substituted phosphates depending on the reagents used.
Aplicaciones Científicas De Investigación
Diisotridecyl hydrogen phosphate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a surfactant in various chemical processes.
Biology: Employed in the study of phospholipid metabolism and as a model compound for studying phosphate esters.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized as an additive in lubricants, plasticizers, and flame retardants due to its chemical stability and functional properties.
Mecanismo De Acción
The mechanism of action of diisotridecyl hydrogen phosphate involves its interaction with various molecular targets. The phosphate group can form hydrogen bonds and coordinate with metal ions, influencing biochemical pathways. In biological systems, it can act as a phosphate donor or acceptor, participating in phosphorylation and dephosphorylation reactions. These interactions are crucial in regulating cellular processes and metabolic pathways.
Comparación Con Compuestos Similares
Similar Compounds
- Diisodecyl hydrogen phosphate
- Diisooctyl hydrogen phosphate
- Diisononyl hydrogen phosphate
Comparison
Diisotridecyl hydrogen phosphate is unique due to its longer alkyl chains compared to similar compounds like diisodecyl hydrogen phosphate and diisooctyl hydrogen phosphate. This structural difference imparts distinct physical and chemical properties, such as higher hydrophobicity and different solubility profiles. These characteristics make diisotridecyl hydrogen phosphate particularly suitable for applications requiring enhanced stability and specific interaction with hydrophobic environments.
Propiedades
Número CAS |
27073-01-4 |
|---|---|
Fórmula molecular |
C26H55O4P |
Peso molecular |
462.7 g/mol |
Nombre IUPAC |
bis(11-methyldodecyl) hydrogen phosphate |
InChI |
InChI=1S/C26H55O4P/c1-25(2)21-17-13-9-5-7-11-15-19-23-29-31(27,28)30-24-20-16-12-8-6-10-14-18-22-26(3)4/h25-26H,5-24H2,1-4H3,(H,27,28) |
Clave InChI |
GMPXNGPHBIHLON-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CCCCCCCCCCOP(=O)(O)OCCCCCCCCCCC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


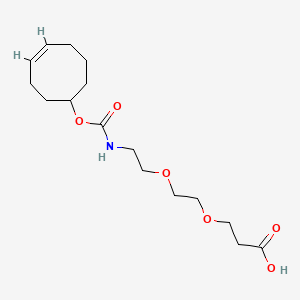
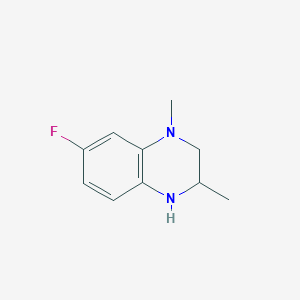

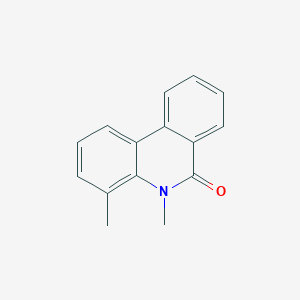
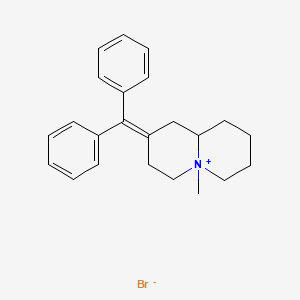
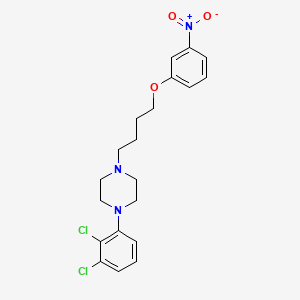
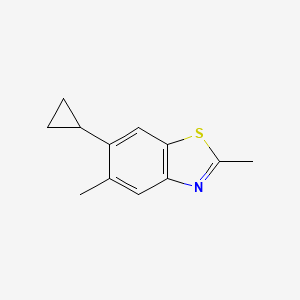
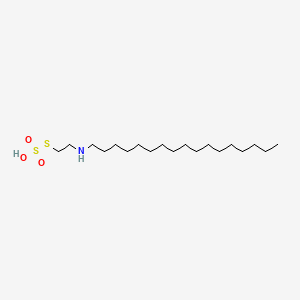

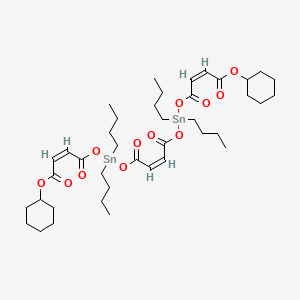
![2-[(3-Methoxyphenyl)phenylamino]acetonitrile](/img/structure/B13790044.png)

